3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
CAS No.: 1114944-93-2
Cat. No.: VC6746132
Molecular Formula: C20H15ClN4OS
Molecular Weight: 394.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114944-93-2 |
|---|---|
| Molecular Formula | C20H15ClN4OS |
| Molecular Weight | 394.88 |
| IUPAC Name | 3-(2-chlorophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H15ClN4OS/c1-13-6-8-14(9-7-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 |
| Standard InChI Key | ZPDOILHIZQMNTD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Introduction
Structural Elucidation and Molecular Characteristics
The compound features a pyridazine core substituted at positions 3 and 6. At position 3, a sulfanyl (–S–) linker connects the pyridazine ring to a methyl group, which is further attached to a 1,2,4-oxadiazole moiety bearing a 2-chlorophenyl substituent. Position 6 hosts a 4-methylphenyl group. Key structural attributes include:
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Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and ability to participate in hydrogen bonding .
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1,2,4-Oxadiazole Ring: A five-membered heterocycle with one oxygen and two nitrogen atoms, contributing to metabolic stability and ligand-receptor interactions .
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Aryl Substituents: The 2-chlorophenyl and 4-methylphenyl groups enhance lipophilicity and influence steric interactions, potentially improving membrane permeability .
The molecular formula is C₂₁H₁₆ClN₅OS, with a molar mass of 437.90 g/mol. Computational modeling predicts a planar geometry for the pyridazine-oxadiazole system, while the aryl groups introduce steric bulk that may affect crystallinity and solubility.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis can be divided into three key fragments:
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Pyridazine Core: 6-(4-Methylphenyl)pyridazine-3-thiol serves as the primary scaffold.
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Oxadiazole Side Chain: 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is prepared separately.
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Sulfanyl Linkage: A nucleophilic substitution reaction couples the two fragments.
Step 1: Preparation of 6-(4-Methylphenyl)pyridazine-3-thiol
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Procedure: Reacting 3-chloro-6-(4-methylphenyl)pyridazine with thiourea in ethanol under reflux yields the thiol derivative via nucleophilic aromatic substitution .
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Conditions: 12 h reflux, 80°C, 85% yield.
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Validation: IR spectroscopy confirms C–S bond formation (ν = 1228 cm⁻¹) .
Step 2: Synthesis of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
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Procedure: Cyclocondensation of 2-chlorobenzohydroxamic acid with chloroacetonitrile in the presence of PCl₅ .
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Conditions: 4 h at 60°C, 78% yield.
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Validation: ¹H-NMR shows a singlet for –CH₂Cl at δ 4.72 ppm .
Step 3: Coupling via Sulfanyl Linkage
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Procedure: Reacting the pyridazine-3-thiol with the oxadiazole chloromethyl derivative in DMF using K₂CO₃ as a base .
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Conditions: 24 h at room temperature, 70% yield.
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Validation: LC-MS confirms [M+H]⁺ at m/z 438.91.
Physicochemical Properties and Spectral Data
Solubility and Partition Coefficient
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logP: Predicted value of 3.8 (ACD/Labs), indicating moderate lipophilicity.
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Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL).
Spectroscopic Characterization
Future Directions and Applications
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Structure-Activity Relationships (SAR): Modifying the oxadiazole’s aryl group or pyridazine substituents could optimize potency.
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Formulation Studies: Nanoencapsulation may address solubility limitations.
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Target Identification: Molecular docking against viral polymerases or kinase enzymes is warranted.
This compound exemplifies the strategic fusion of heterocyclic pharmacophores to create multifunctional agents. Further experimental validation will elucidate its full therapeutic potential.
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